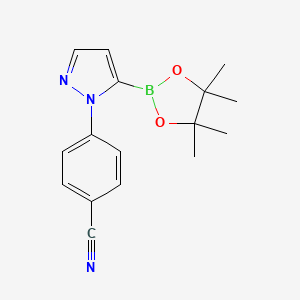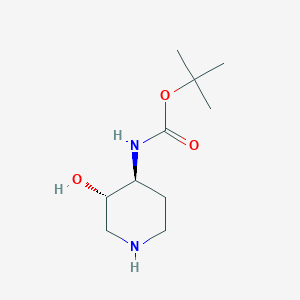![molecular formula C8H17Cl2N3 B1396966 N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 1332529-48-2](/img/structure/B1396966.png)
N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride
Vue d'ensemble
Description
N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride, also known as N-ethyl-1H-imidazole-2-methanamine dihydrochloride, is a synthetic organic compound that has a variety of applications in the scientific research field. It is a white, odourless, crystalline powder that is water soluble and has a melting point of 146-148 °C. N-ethyl-1H-imidazole-2-methanamine dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments to study the structure and function of proteins, as well as other biological processes.
Applications De Recherche Scientifique
DNA Binding and Cytotoxicity
Cu(II) complexes with ligands similar to N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine have demonstrated significant DNA binding propensity and exhibit minor structural changes in calf thymus DNA. These complexes also show potential in vitro cytotoxicity against various cancer cell lines with moderate toxicity levels (Kumar et al., 2012).
Crystal and Electronic Structure Analysis
Research involving compounds structurally similar to N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine has focused on exploring their crystal and electronic structures. This information is crucial in understanding their reactivity and potential applications in various scientific fields (Aydın et al., 2017).
Antimicrobial Studies
Imidazole derivatives, which are structurally related to N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Rajkumar et al., 2014).
Histamine H1-Receptor Agonists
Compounds similar to N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine have been investigated for their potential as histamine H1-receptor agonists. These agonists are important for their potential therapeutic applications in treating allergic reactions and other related conditions (Menghin et al., 2003).
Electrophysiological Activity
Research has also been conducted on N-substituted imidazolylbenzamides, which share a structural similarity to N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine, for their cardiac electrophysiological activity. These studies are important in the development of new treatments for cardiac arrhythmias (Morgan et al., 1990).
Propriétés
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-9-7-8-10-5-6-11(8)4-2;;/h5-6,9H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIGCJJLABCKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)






